molecular formula C9H11IZn B3258792 2-Iso-propylphenylzinc iodide CAS No. 308796-17-0

2-Iso-propylphenylzinc iodide

Cat. No. B3258792
CAS RN: 308796-17-0
M. Wt: 311.5 g/mol
InChI Key: ZIFWPMSDEYBRSS-UHFFFAOYSA-M
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Description

2-Iso-propylphenylzinc iodide is a crucial compound used in the biomedical industry for the synthesis of various drugs . It acts as a key reagent in the preparation of pharmaceutical intermediates and fine chemicals . Its unique properties make it an ideal choice for creating molecules aimed at treating specific diseases and disorders, such as cancer and neurological conditions .

Scientific Research Applications

Diastereoconvergent Negishi Cross-Coupling

A study by Moriya and Knochel demonstrates the application of functionalized cyclohexylzinc reagents in highly diastereoselective Pd-catalyzed cross-coupling reactions. These reactions display good functional group tolerance and high diastereoselectivities, providing insights into the broad utility of zinc reagents in organic synthesis, potentially including 2-Iso-propylphenylzinc iodide for the formation of complex molecules under mild conditions (Moriya & Knochel, 2014).

Synthesis of Polycyclic Aromatic Iodides

Research by Yao, Campo, and Larock outlines a method for synthesizing substituted polycyclic aromatic iodides, which could serve as a framework for understanding the reactions involving arylzinc iodides like this compound. This method shows the versatility of iodides in constructing complex aromatic systems, suggesting a possible area of application for similar zinc iodides (Yao, Campo, & Larock, 2004).

Radical Pathway in the Formation of Allenylzincs

Jammi et al. provided theoretical support for the involvement of a radical pathway in the formation of allenylzincs from propargyl iodides, indicating the potential for this compound to participate in radical reactions. This study highlights the importance of zinc coordination in influencing reaction pathways and outcomes, offering a perspective on the mechanistic intricacies of reactions involving zinc compounds (Jammi et al., 2013).

Ionic Conductivity and Spectroscopic Studies

Jerman et al. investigated the ionic conductivity, infrared, and Raman spectroscopic properties of iodide-containing ionic liquids, shedding light on the potential electrochemical applications of iodide compounds. While not directly related to this compound, this research provides insight into the electrochemical behavior of iodides, suggesting possible research directions for zinc iodides in ionic conductivity (Jerman et al., 2008).

properties

IUPAC Name

iodozinc(1+);propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.HI.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFWPMSDEYBRSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=[C-]1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Iso-propylphenylzinc iodide

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